1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyrrolidine ring and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving suitable pyrrolidine derivatives.
Formation of the prop-2-en-1-one moiety: This step involves the condensation of the oxadiazole-pyrrolidine intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or ring structures .
Scientific Research Applications
1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring exhibit different reactivity and applications depending on the nature of their substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-8(13)12-4-3-7(5-12)9-10-6-14-11-9/h2,6-7H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGQRKCQVCXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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